4-Ethyl-2-fluoropyridine
Overview
Description
4-Ethyl-2-fluoropyridine is a chemical compound with the CAS Number: 111887-68-4 . It has a molecular weight of 125.15 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H8FN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, and 1 fluorine atom .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem . Here a synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Scientific Research Applications
Oxidative Fluorination of Pyridine Derivatives : Gryaznova et al. (2016) explored the oxidative fluorination of pyridine and 4-ethylpyridine in the presence of high-oxidation-state transition metals, leading to the formation of 2-fluoropyridine under both chemical and electrochemical conditions (Gryaznova et al., 2016).
Use in PET Tracers for Neuropsychiatric Disorders : García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, showing potential as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Electrochemical Synthesis for Medicinal Chemistry : Fang et al. (2004) demonstrated the selective electrochemical synthesis of 4-fluoropyridine, highlighting its significance in the fields of material science and medicinal chemistry (Fang et al., 2004).
Modification of Tetrahydrocarbazoles for NMDA-Receptors : Sokolov et al. (2014) suggested a method for modifying tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment, influencing neuronal NMDA-receptors (Sokolov et al., 2014).
Bis[(trifluoromethyl)sulfonyl]ethyl-Decorated Heterocycles Synthesis : Almendros et al. (2018) worked on the reaction of heterocycles with 2-(2-fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl] ethan-1-ide for late-stage structural modification of known pharmaceuticals (Almendros et al., 2018).
Synthesis of 4-Fluoropyridines with Aryl Substituents : Wittmann et al. (2006) discussed a novel synthetic pathway leading to 4-fluoropyridines bearing aryl substituents, crucial for the development of new pharmaceutical compounds (Wittmann et al., 2006).
Synthesis of Fluoropyridines for Antibacterial Agents : Hand et al. (1989) focused on the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, contributing to the development of new antibacterial compounds (Hand et al., 1989).
Fluoropyridines in Antibacterial Pyridonecarboxylic Acids : Egawa et al. (1984) synthesized fluoro-substituted pyridonecarboxylic acids with enhanced antibacterial activity compared to existing drugs (Egawa et al., 1984).
Properties
IUPAC Name |
4-ethyl-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUKLIOGUJGWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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